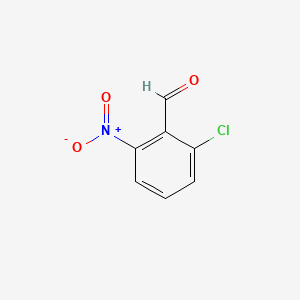

2-Chloro-6-nitrobenzaldehyde

Beschreibung

Significance and Research Context of 2-Chloro-6-nitrobenzaldehyde in Modern Organic Synthesis

This compound is a versatile organic compound that holds a significant position as a key intermediate and building block in modern organic synthesis. chemimpex.comchemimpex.com Its utility stems from the unique arrangement of its three functional groups on the benzene (B151609) ring: an aldehyde (-CHO), a chloro (-Cl) group, and a nitro (-NO₂) group. This specific ortho-substitution pattern of electron-withdrawing nitro and chloro groups, combined with the reactive aldehyde, makes the molecule a valuable precursor for creating complex molecular architectures. chemimpex.comwiserpub.com

The compound's importance is widely recognized in the synthesis of a diverse range of fine chemicals, including pharmaceuticals, agrochemicals, dyes, and pigments. chemimpex.comchemimpex.com In pharmaceutical development, it serves as a starting material for various active pharmaceutical ingredients (APIs). chemimpex.com Researchers utilize its reactivity to construct heterocyclic compounds, which are pivotal scaffolds in medicinal chemistry. wiserpub.comnih.govamazonaws.com The electron-withdrawing properties of the nitro group enhance the electrophilicity of the aromatic ring, making the compound susceptible to various chemical transformations. wiserpub.comresearchgate.net

Its applications also extend into material science, where it is used in the formulation of advanced materials like polymers and coatings to improve chemical stability and performance. chemimpex.comwiserpub.com The ability to undergo nucleophilic addition at the carbonyl group, electrophilic substitution on the aromatic ring, and potential nucleophilic aromatic substitution of the chlorine atom provides multiple pathways for synthetic diversification. wiserpub.comresearchgate.net This chemical adaptability ensures its continued relevance for researchers and industry professionals seeking to develop innovative chemical products. chemimpex.com

Historical Perspective on the Discovery and Initial Applications of this compound

While a singular, definitive account of the discovery of this compound is not prominently documented in readily available literature, its emergence is intrinsically linked to the broader expansion of industrial and synthetic organic chemistry in the mid-20th century. The existence and utility of closely related compounds, such as 2-chloro-6-nitrotoluene (B1664060), were established in the chemical literature and patent filings of that era. For instance, a 1963 patent details a method to produce 2-chloro-6-nitro-benzonitrile using 2-chloro-6-nitrotoluene as a starting material, highlighting the industrial relevance of this substitution pattern for creating intermediates for products like herbicides. google.com

Academic research from the same period also explored the reactions of similarly substituted aromatic compounds. A 1968 study in the Journal of the Chemical Society C: Organic investigated the transformation of nitro-2-chlorotropones into substituted m-hydroxybenzaldehydes, demonstrating the fundamental research being conducted on the reactivity of molecules with chloro and nitro substituents. rsc.org These historical precedents suggest that this compound was likely synthesized and characterized as part of the systematic exploration of substituted benzaldehydes and their potential as precursors for more complex molecules in various fields of applied chemistry. Its initial applications were centered on its role as a foundational chemical intermediate, valued for its capacity to be converted into other specialized chemicals.

Overview of Current Research Trajectories and Emerging Trends for this compound

Contemporary research on this compound continues to build upon its identity as a versatile synthetic intermediate, with several key trends shaping its modern applications. A primary focus of current research is its use in the synthesis of novel and complex heterocyclic compounds, which are of paramount importance in drug discovery. researchgate.netignited.in Studies have demonstrated its successful use in preparing various heterocyclic systems, including imidazolidine (B613845) and quinoline (B57606) derivatives, which often form the core of new therapeutic agents. nih.govamazonaws.com For example, it is used as a reactant to create 1,5-diaryl-1,4-pentadien-3-ones, which are themselves precursors to other heterocyclic structures. researchgate.net

Another significant research trajectory involves its application in materials science. The compound is being explored for the synthesis of new polymers and advanced materials where its incorporated structural motifs can enhance performance and stability. chemimpex.comwiserpub.com The reactivity of the aldehyde and the electronic effects of the chloro and nitro groups allow for its integration into polymer chains, potentially creating materials with specific, tailored properties. wiserpub.com

Furthermore, this compound is a critical starting material for other valuable chemical reagents. Research has detailed its oxidation to form 2-chloro-6-nitrobenzoic acid, another important synthetic intermediate. chemicalbook.com A cutting-edge application involves its use in synthesizing fluorinated molecules, such as in the olefination of 2-nitrobenzaldehydes to prepare trifluoromethylated styrenes, which are precursors to 2-CF₃-indoles. mdpi.com These emerging trends underscore the compound's enduring utility, driven by its capacity to serve as a gateway to a wide array of complex and high-value molecules for both biological and material applications.

Data Tables

Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 6361-22-4 | chemimpex.comthermofisher.com |

| Molecular Formula | C₇H₄ClNO₃ | chemimpex.comthermofisher.com |

| IUPAC Name | This compound | thermofisher.com |

| Appearance | White to yellow to brown crystalline powder | thermofisher.com |

| Melting Point | 69 - 71 °C | chemimpex.comchemimpex.com |

Selected Synthetic Applications of this compound

| Product Class | Application Area | Example of Use | Source(s) |

|---|---|---|---|

| Heterocyclic Compounds | Pharmaceuticals, Agrochemicals | Synthesis of imidazolidine, quinoline, and pyrazole (B372694) derivatives. | nih.govamazonaws.comresearchgate.net |

| Fine Chemicals | Dyes, Pigments | Used as a precursor in the manufacturing of various dyes and pigments. | chemimpex.comchemimpex.com |

| Carboxylic Acids | Chemical Synthesis | Oxidation to produce 2-chloro-6-nitrobenzoic acid. | chemicalbook.com |

| Polymers & Advanced Materials | Material Science | Incorporated into polymer chains to enhance chemical stability. | chemimpex.comwiserpub.com |

| Fluorinated Intermediates | Medicinal Chemistry | Used to prepare trifluoromethylated styrenes for indole (B1671886) synthesis. | mdpi.com |

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-chloro-6-nitrobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClNO3/c8-6-2-1-3-7(9(11)12)5(6)4-10/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZDOUWDCYULHJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C=O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70212991 | |

| Record name | 2-Chloro-6-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70212991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6361-22-4 | |

| Record name | 2-Chloro-6-nitrobenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6361-22-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-6-nitrobenzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006361224 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-6-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70212991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-6-nitrobenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.210 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-CHLORO-6-NITROBENZALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X2F464NYW9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Mechanistic Investigations of 2 Chloro 6 Nitrobenzaldehyde

Established Synthetic Pathways for 2-Chloro-6-nitrobenzaldehyde

Traditional synthetic routes to this compound rely on multi-step sequences, often starting from precursors where the desired substitution pattern is already established or can be installed with high selectivity.

The direct nitration of 2-Chlorobenzaldehyde is a complex process due to the competing directing effects of the substituents. The chloro group is ortho, para-directing, while the aldehyde group is a meta-director. Both groups are deactivating. The desired this compound requires nitration at the C6 position, which is ortho to the chlorine and meta to the aldehyde.

Standard nitration conditions, typically employing a mixture of concentrated nitric acid and sulfuric acid, tend to yield a mixture of isomers. The primary products are often the 2-chloro-4-nitro and 2-chloro-5-nitro isomers, with the formation of the 2-chloro-6-nitro isomer being significantly hindered. researchgate.net This is due to the steric hindrance at the C6 position, which is flanked by the bulky chloro and aldehyde groups.

Optimization strategies to favor the 6-nitro isomer are challenging and not widely reported, making direct nitration an inefficient primary route for the synthesis of this specific isomer. numberanalytics.comnumberanalytics.com Achieving regioselectivity often requires alternative strategies, such as protecting the aldehyde group to alter its directing influence or starting with a substrate that already contains the required nitro and chloro groups in the correct positions. researchgate.net

A more reliable and commonly employed method for preparing this compound is the selective oxidation of 2-Chloro-6-nitrobenzyl alcohol. This approach ensures perfect regioselectivity as the substitution pattern is pre-defined in the starting material. The primary challenge lies in the chemoselective oxidation of the primary alcohol to an aldehyde without over-oxidation to the corresponding carboxylic acid or affecting the sensitive nitro and chloro groups.

Several modern and classic oxidation methods are suitable for this transformation:

TEMPO-Based Oxidation: A highly efficient method involves the use of 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) as a catalyst in conjunction with a stoichiometric co-oxidant. A specific process utilizes iodosobenzene (B1197198) diacetate (BAIB) as the co-oxidant. This reaction proceeds under mild conditions and provides high yields of the desired aldehyde. google.com The reaction is typically performed at temperatures between 10-40 °C in solvents like dichloromethane (B109758) or 1,2-dichloroethane. google.com

Table 1: TEMPO/BAIB-Catalyzed Oxidation of 2-Chloro-6-nitrobenzyl Alcohol google.com

| Reagents | Solvent | Temperature | Time | Yield |

| 2-Chloro-6-nitrobenzyl alcohol, BAIB, TEMPO | Dichloromethane | 20-25 °C | 13h | 72% |

| 2-Chloro-6-nitrobenzyl alcohol, BAIB, TEMPO | Chloroform | 10-15 °C | 12h | 86% |

| 2-Chloro-6-nitrobenzyl alcohol, BAIB, TEMPO | 1,2-Dichloroethane | 35-40 °C | 8h | 90% |

Swern and Corey-Kim Oxidations: These are classic, metal-free oxidation methods that rely on "activated" dimethyl sulfoxide (B87167) (DMSO).

The Swern oxidation uses oxalyl chloride or trifluoroacetic anhydride (B1165640) to activate DMSO, forming a highly electrophilic sulfur species at low temperatures (typically below -60 °C). wikipedia.orglibretexts.org The alcohol adds to this species, and subsequent deprotonation by a hindered base like triethylamine (B128534) leads to the formation of the aldehyde. wikipedia.orgresearchgate.net

The Corey-Kim oxidation generates the active electrophile by reacting dimethyl sulfide (B99878) (DMS) with N-chlorosuccinimide (NCS). alfa-chemistry.comwikipedia.org This method has the advantage of operating at slightly higher temperatures than the Swern oxidation (around -25 °C to 0 °C). wikipedia.org However, for benzylic alcohols, care must be taken to avoid the formation of the corresponding benzyl (B1604629) chloride as a side product. wikipedia.orgchem-station.com

Both methods are known for their high chemoselectivity and tolerance of a wide range of functional groups, making them suitable for the oxidation of 2-Chloro-6-nitrobenzyl alcohol. organicchemistrytutor.comalfa-chemistry.com

The synthesis of substituted benzaldehydes from tropone (B1200060) precursors involves a ring contraction reaction. While not a mainstream method for this specific target, the rearrangement of tropone derivatives is a known chemical transformation. For instance, 2-chlorotropone (B1584700) has been observed to rearrange into o-chlorobenzaldehyde under acidic conditions. gla.ac.uk

More relevantly, nitro-2-chlorotropones have been shown to convert into substituted hydroxy-nitrobenzaldehydes using various oxidizing agents. This demonstrates that the fundamental ring contraction to a substituted benzene (B151609) ring is feasible. The application of this methodology to specifically synthesize this compound would require a tropone precursor with the nitro group positioned to direct the final substitution pattern upon rearrangement. This pathway remains a more theoretical than established route for the large-scale synthesis of the title compound.

Reaction Mechanisms of this compound and Its Intermediates

The mechanistic pathways involving this compound are diverse, reflecting the electronic and steric properties imparted by its substituents. These mechanisms are broadly categorized by the reactive site: the aromatic ring or the aldehyde moiety.

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for benzene and its derivatives. savemyexams.com The reaction proceeds through a two-step mechanism: the initial attack of an electrophile on the electron-rich π system of the benzene ring to form a positively charged intermediate known as a benzenonium ion, followed by the removal of a proton to restore aromaticity. libretexts.orgmsu.edu

In the case of this compound, the benzene ring is substituted with two electron-withdrawing groups: a chloro group and a nitro group. Both these groups deactivate the ring towards electrophilic attack by reducing its electron density. makingmolecules.com The deactivating nature of these substituents makes electrophilic substitution reactions on this compound less favorable compared to benzene itself.

| Substituent | Electronic Effect | Directing Influence | Impact on Reactivity |

| -Cl | Inductively withdrawing, resonance donating | ortho, para | Deactivating |

| -NO₂ | Inductively and resonance withdrawing | meta | Strongly deactivating |

| -CHO | Inductively and resonance withdrawing | meta | Deactivating |

The aldehyde functional group is characterized by a polarized carbon-oxygen double bond, rendering the carbonyl carbon electrophilic and susceptible to nucleophilic attack. researchgate.netwiserpub.com The reactivity of the aldehyde in this compound is significantly enhanced by the electron-withdrawing effects of the ortho-chloro and ortho-nitro groups. These groups inductively pull electron density away from the carbonyl carbon, increasing its partial positive charge and making it a more potent electrophile. wiserpub.com

Common nucleophilic addition reactions at the aldehyde moiety include:

Formation of Schiff Bases: Reaction with primary amines to form imines (Schiff bases). researchgate.net

Wittig Reaction: Reaction with phosphorus ylides to form alkenes. researchgate.net

Reduction: Reduction to the corresponding alcohol, 2-chloro-6-nitrobenzyl alcohol, using reducing agents like sodium borohydride.

Oxidation: Oxidation to the corresponding carboxylic acid, 2-chloro-6-nitrobenzoic acid, using oxidizing agents.

Condensation Reactions: Aldol-type condensation reactions with enolates or other nucleophiles.

The general mechanism for nucleophilic addition to the aldehyde involves the attack of the nucleophile on the carbonyl carbon, breaking the C=O π bond and forming a tetrahedral intermediate. This intermediate can then be protonated to yield the final addition product.

| Reaction Type | Reagent | Product Type |

| Schiff Base Formation | Primary Amine (R-NH₂) | Imine (Schiff Base) |

| Wittig Reaction | Phosphorus Ylide (Ph₃P=CHR) | Alkene |

| Reduction | Sodium Borohydride (NaBH₄) | Alcohol |

| Oxidation | Potassium Permanganate (KMnO₄) | Carboxylic Acid |

| Knoevenagel Condensation | Active Methylene Compound | α,β-Unsaturated Compound |

The chloro and nitro groups at the ortho positions exert a profound influence on the reactivity of this compound.

Electronic Effects: Both the chloro and nitro groups are strongly electron-withdrawing. The nitro group is one of the most powerful electron-withdrawing groups due to both inductive and resonance effects. The chloro group is primarily inductively withdrawing but has a weak resonance-donating effect. The cumulative effect of these two groups greatly enhances the electrophilicity of the carbonyl carbon of the aldehyde, making it highly reactive towards nucleophiles. wiserpub.com This increased reactivity can lead to faster reaction rates compared to benzaldehyde (B42025) or its less substituted derivatives.

Steric Effects: The presence of two bulky substituents in the ortho positions to the aldehyde group creates significant steric hindrance. This steric crowding can influence the approach of nucleophiles to the carbonyl carbon. While the electronic effects activate the aldehyde, the steric hindrance can sometimes slow down the reaction rate, particularly with bulky nucleophiles. This interplay between electronic activation and steric hindrance is a key feature of the reactivity of this compound. For instance, in the rearrangement of ortho-nitrobenzylidenemalonates, the presence of a chloro substituent in place of a nitro group was found to prevent the rearrangement, highlighting the impact of substituent changes on the reaction pathway. scispace.comfiu.edu

Advanced Chemical Transformations and Derivatization of 2 Chloro 6 Nitrobenzaldehyde

Substitutions at the Chlorine Atom

The chlorine atom of 2-chloro-6-nitrobenzaldehyde is activated towards nucleophilic attack due to the strong electron-withdrawing effect of the adjacent nitro group. This allows for a range of substitution reactions.

Nucleophilic aromatic substitution (SNAr) is a primary pathway for modifying the this compound scaffold. The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the carbon atom bearing the chlorine, forming a resonance-stabilized intermediate known as a Meisenheimer complex. libretexts.org The presence of the ortho-nitro group is crucial for stabilizing the negative charge of this intermediate, thereby facilitating the reaction. libretexts.org

A wide variety of nucleophiles can displace the chloride, including:

Amines: Primary and secondary amines react to form N-substituted 2-nitrobenzaldehyde derivatives.

Alkoxides: Reagents like sodium methoxide or ethoxide can be used to introduce alkoxy groups.

Thiols: Thiolates (generated from thiols and a base like potassium carbonate) are effective nucleophiles, leading to the formation of aryl thioethers. nih.govsemanticscholar.org

The reaction is typically carried out in polar aprotic solvents like DMSO or DMF and may require heating, depending on the nucleophilicity of the attacking species. researchgate.net

Table 2: Representative Nucleophilic Aromatic Substitution Reactions

| Nucleophile | Reagent(s) | Product Type |

|---|---|---|

| Primary/Secondary Amine (R₂NH) | R₂NH, Base (e.g., K₂CO₃) | 2-(Dialkylamino)-6-nitrobenzaldehyde |

| Alcohol (ROH) | NaOR or ROH/Base (e.g., NaH) | 2-Alkoxy-6-nitrobenzaldehyde |

| Thiol (RSH) | RSH, Base (e.g., K₂CO₃) | 2-(Alkylthio)-6-nitrobenzaldehyde nih.gov |

Palladium-catalyzed cross-coupling reactions provide powerful methods for forming carbon-carbon and carbon-heteroatom bonds, and this compound can serve as the aryl halide component. wikipedia.org These reactions typically involve a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. wikipedia.org

Suzuki-Miyaura Coupling: This reaction couples the aryl chloride with an organoboron reagent (a boronic acid or ester) to form a C-C bond. wikipedia.org The reaction requires a palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃), a phosphine ligand (e.g., SPhos, XPhos), and a base (e.g., K₃PO₄, K₂CO₃). nih.govfishersci.co.uk This allows for the synthesis of biaryl compounds.

Buchwald-Hartwig Amination: This is a palladium-catalyzed method for forming C-N bonds, coupling the aryl chloride with a primary or secondary amine. wikipedia.orgacsgcipr.org It is particularly useful when the SNAr reaction is not feasible. acsgcipr.org The reaction requires a palladium catalyst, a specialized phosphine ligand, and a strong base such as sodium tert-butoxide (NaOtBu). wuxiapptec.com

Sonogashira Coupling: This reaction forms a C-C bond between the aryl chloride and a terminal alkyne. wikipedia.org It typically employs a palladium catalyst, a copper(I) co-catalyst (e.g., CuI), and an amine base (e.g., triethylamine). wikipedia.orgorganic-chemistry.org This reaction is a key method for synthesizing arylalkynes.

Table 3: Palladium-Catalyzed Cross-Coupling Reactions with this compound

| Reaction Name | Coupling Partner | Typical Catalyst/Ligand | Typical Base | Product Type |

|---|---|---|---|---|

| Suzuki-Miyaura | Arylboronic Acid (Ar-B(OH)₂) | Pd(OAc)₂ / SPhos | K₃PO₄ | 2-Aryl-6-nitrobenzaldehyde wikipedia.orgnih.gov |

| Buchwald-Hartwig | Amine (R₂NH) | Pd₂(dba)₃ / Xantphos | NaOtBu | 2-(Amino)-6-nitrobenzaldehyde wikipedia.orgwuxiapptec.com |

| Sonogashira | Terminal Alkyne (RC≡CH) | PdCl₂(PPh₃)₂ / CuI | Et₃N | 2-(Alkynyl)-6-nitrobenzaldehyde wikipedia.orglibretexts.org |

Synthesis of Complex Molecular Architectures Utilizing this compound as a Building Block

The diverse reactivity of its functional groups makes this compound an excellent starting material for the synthesis of complex heterocyclic structures. By combining the transformations described above, intricate molecular frameworks can be assembled efficiently.

A prominent example is the synthesis of substituted quinolines. As mentioned in section 3.2.2, a one-pot Friedländer annulation starting from this compound and a ketone provides a direct route to the quinoline (B57606) core. nih.gov The resulting 8-chloroquinoline derivative can be further functionalized. For instance, the remaining chlorine atom can undergo another palladium-catalyzed cross-coupling reaction, allowing for the introduction of various substituents at this position.

Similarly, the synthesis of benzimidazoles and other fused heterocycles is achievable. nih.govnih.gov The general strategy involves the initial transformation of the nitro group into an amine, which then acts as a nucleophile in an intramolecular or intermolecular cyclization reaction. For example, after reduction of the nitro group, the resulting 2-amino-6-chlorobenzaldehyde can react with various reagents to build fused ring systems, which are common motifs in pharmacologically active compounds. mdpi.com

Heterocyclic Compound Synthesis

The ortho-positioning of the aldehyde and nitro groups makes this compound a valuable starting material for the synthesis of a wide array of nitrogen-containing heterocyclic compounds. The general strategy involves the reductive cyclization of the nitro group to an amino group, which then undergoes an intra- or intermolecular condensation reaction with the aldehyde function or another suitable reagent. The chloro group at the 6-position primarily exerts an electronic effect on the reactivity of the ring and the other functional groups.

Quinoline Synthesis (Friedländer Annulation): A prominent application of ortho-nitrobenzaldehydes is in the modified Friedländer synthesis of quinolines. This reaction involves the in situ reduction of the nitro group to an amine, typically using reducing agents like iron powder in acetic acid (Fe/AcOH). The resulting 2-amino-6-chlorobenzaldehyde intermediate then condenses with a compound containing an activated α-methylene group, such as a ketone or β-ketoester, to form the quinoline ring system. The reaction proceeds through an initial aldol condensation followed by cyclodehydration.

Quinazoline Synthesis: Substituted 1,2,3,4-tetrahydroquinazolines can be synthesized from this compound. The process begins with the condensation of the aldehyde with an arylamine to form an N-(2-nitrobenzyl)arylamine intermediate. Subsequent reduction of the nitro group with a reagent like iron in an acetic acid-ethanol-water mixture leads to the formation of the corresponding diamine, which spontaneously cyclizes to yield the tetrahydroquinazoline derivative.

Benzimidazole Synthesis: Benzimidazoles are another class of heterocyles accessible from this precursor. The synthesis involves the condensation of this compound with an ortho-phenylenediamine. This reaction is typically followed by an oxidative cyclization step. Alternatively, a preliminary reduction of the nitro group allows the resulting amine to react with the diamine, facilitating the cyclization process to form the benzimidazole core.

Table 1: Heterocyclic Synthesis Pathways from this compound

| Heterocycle Class | General Reaction Type | Key Reagents | Intermediate |

|---|---|---|---|

| Quinolines | Reductive Cyclization / Friedländer Annulation | Fe/AcOH, Active Methylene Compound | 2-Amino-6-chlorobenzaldehyde |

| Quinazolines | Reductive Cyclization | Arylamine, Fe/AcOH | N-(2-aminobenzyl)arylamine |

| Benzimidazoles | Condensation / Reductive Cyclization | o-Phenylenediamine, Reducing Agent | Schiff Base / Diamine |

Polymer Chemistry Applications

While specific polymers derived directly from this compound are not extensively documented, the compound's functional groups offer several potential routes for its incorporation into polymer backbones through condensation polymerization. These hypothetical applications are based on the established reactivity of aldehydes, reducible nitro groups, and activated aryl chlorides.

Poly(Schiff base)s and Polyimines: The aldehyde group of this compound can readily undergo condensation reactions with primary diamines to form poly(Schiff base)s, also known as polyimines or polyazomethines. These polymers are characterized by the (-C=N-) linkage in their backbone. The reaction is typically carried out by mixing stoichiometric amounts of the dialdehyde (or a mixture including this compound) and a diamine in a suitable solvent. The resulting polymers often exhibit interesting thermal and electro-optical properties.

Polyamides and Related Polymers: A versatile approach to polymerization involves the chemical modification of the nitro group.

Reduction to Amine: The nitro group can be reduced to a primary amine (-NH₂) to form 2-amino-6-chlorobenzaldehyde. This bifunctional monomer, possessing both an amine and an aldehyde, can undergo self-condensation or react with other monomers. More practically, this amino-aldehyde can be reacted with dicarboxylic acid chlorides (e.g., terephthaloyl chloride) via a polycondensation reaction to yield polyamides. The amine group reacts to form the amide bond, while the aldehyde group remains as a pendant functional group that can be used for subsequent cross-linking or derivatization.

Oxidation to Carboxylic Acid: Alternatively, the aldehyde group could be oxidized to a carboxylic acid, yielding 2-chloro-6-nitrobenzoic acid. This monomer could then be used in the synthesis of polyesters or polyamides, with the nitro group again available for further modification.

Polyethers via Nucleophilic Aromatic Substitution: The presence of a strong electron-withdrawing nitro group ortho to the chlorine atom activates the aryl chloride for nucleophilic aromatic substitution (SNAr). This reactivity could potentially be exploited for step-growth polymerization. Reaction with a bisphenol (a di-nucleophile) in the presence of a base could lead to the formation of a poly(aryl ether) backbone, with the aldehyde group remaining as a pendant moiety.

Table 2: Potential Polymerization Applications of this compound

| Polymer Type | Polymerization Route | Required Co-monomer | Key Functional Group Utilized |

|---|---|---|---|

| Poly(Schiff base) | Condensation | Aromatic or Aliphatic Diamine | Aldehyde (-CHO) |

| Polyamide | Polycondensation | Dicarboxylic Acid Chloride | Amine (-NH₂) (from reduced nitro group) |

| Poly(aryl ether) | Nucleophilic Aromatic Substitution | Bisphenol | Chloro (-Cl) |

Spectroscopic Characterization and Structural Elucidation of 2 Chloro 6 Nitrobenzaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the precise connectivity and chemical environment of atoms within a molecule. By analyzing the behavior of atomic nuclei in a magnetic field, detailed structural information can be obtained.

Proton NMR (¹H NMR) provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. In 2-Chloro-6-nitrobenzaldehyde, the spectrum is characterized by signals from the aldehyde proton and the three aromatic protons.

The aldehyde proton (CHO) is highly deshielded due to the electron-withdrawing nature of the carbonyl group and typically appears as a singlet in the range of δ 10.0-10.5 ppm. chemicalbook.comchemicalbook.com The aromatic protons are found in the region of δ 7.5-8.5 ppm. Their specific chemical shifts and splitting patterns are influenced by the electronic effects of the chloro and nitro substituents. The proton situated between the two electron-withdrawing groups is expected to be the most deshielded.

Coupling between adjacent aromatic protons (ortho-coupling) typically results in doublet or triplet patterns with coupling constants (J) in the range of 7-9 Hz. chemicalbook.comoxinst.com Meta-coupling, which occurs over three bonds, is significantly smaller (J ≈ 2-3 Hz). chemicalbook.com

Table 1: Representative ¹H NMR Data for Substituted Nitrobenzaldehydes

| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|---|

| 2-Nitrobenzaldehyde | Aldehyde-H | 10.42 | s | - |

| H-3 | 8.12 | d | 8.2 | |

| H-6 | 7.96 | d | 7.7 | |

| H-4/H-5 | 7.78-7.81 | m | - | |

| 2-Chloro-5-nitrobenzaldehyde | Aldehyde-H | 10.50 | s | - |

| H-6 | 8.74 | d | 2.8 | |

| H-4 | 8.39 | dd | 8.8, 2.8 | |

| H-3 | 7.71 | d | 8.8 |

Data sourced from spectral databases for analogous compounds to illustrate typical values. chemicalbook.comchemicalbook.com

Carbon-13 NMR spectroscopy maps the carbon skeleton of a molecule. The spectrum of this compound shows distinct signals for the aldehyde carbonyl carbon and the six aromatic carbons.

The aldehyde carbonyl carbon is characteristically found far downfield, typically in the range of δ 185-195 ppm, due to significant deshielding. mmu.ac.uk The aromatic carbons appear between δ 120-150 ppm. The carbons directly attached to the electron-withdrawing nitro and chloro groups (C-2 and C-6) are significantly shifted, as is the carbon of the aldehyde-bearing group (C-1). Quaternary carbons (those without attached protons) often exhibit lower intensity signals. mmu.ac.uk

Table 2: Expected ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

|---|---|

| C=O (Aldehyde) | 185 - 195 |

| C-Cl | 135 - 145 |

| C-NO₂ | 145 - 155 |

| C-CHO | 130 - 140 |

| Aromatic C-H | 120 - 135 |

Ranges are estimated based on typical values for substituted benzaldehydes. mmu.ac.uk

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are powerful tools for confirming the assignments made in 1D spectra.

¹H-¹H COSY: A COSY spectrum reveals correlations between protons that are coupled to each other. For this compound, this technique would show cross-peaks connecting adjacent protons on the aromatic ring, confirming their relative positions. For instance, the proton at C-3 would show a correlation to the proton at C-4, which in turn would correlate with the proton at C-5. oxinst.com

HSQC/HMQC: An HSQC or HMQC (Heteronuclear Multiple Quantum Coherence) experiment correlates protons with the carbons to which they are directly attached. This allows for the unambiguous assignment of each aromatic C-H pair.

HMBC: A Heteronuclear Multiple Bond Correlation experiment shows correlations between protons and carbons over two or three bonds, helping to piece together the entire molecular structure and assign quaternary carbons.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of IR radiation corresponding to molecular vibrations. vscht.cz The IR spectrum of this compound displays several characteristic absorption bands that confirm its structure.

Aldehyde Group: The most prominent feature is the strong C=O stretching vibration, which appears in the range of 1700-1730 cm⁻¹. libretexts.orgopenstax.org The presence of an aldehyde is further confirmed by two weaker C-H stretching bands around 2750 and 2850 cm⁻¹. libretexts.orgopenstax.org

Nitro Group: The nitro group gives rise to two strong, characteristic stretching vibrations: an asymmetric stretch typically between 1500-1560 cm⁻¹ and a symmetric stretch between 1335-1385 cm⁻¹.

Aromatic Ring: Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹. vscht.cz C=C stretching vibrations within the ring appear in the 1400-1600 cm⁻¹ region.

C-Cl Bond: The C-Cl stretching vibration is typically found in the fingerprint region, usually between 600-800 cm⁻¹.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Characteristic Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aldehyde | C=O Stretch | 1700 - 1730 | Strong |

| Aldehyde | C-H Stretch | ~2750 and ~2850 | Weak to Medium |

| Nitro (NO₂) | Asymmetric Stretch | 1500 - 1560 | Strong |

| Nitro (NO₂) | Symmetric Stretch | 1335 - 1385 | Strong |

| Aromatic | C-H Stretch | 3000 - 3100 | Medium to Weak |

| Aromatic | C=C Stretch | 1400 - 1600 | Medium |

| Chloroalkane | C-Cl Stretch | 600 - 800 | Medium to Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound. In electron ionization (EI) MS, the molecule is ionized to form a molecular ion (M⁺˙), which can then break apart into smaller, charged fragments.

For this compound (molecular weight 185.56 g/mol ), the mass spectrum would show a molecular ion peak at m/z 185. A crucial diagnostic feature is the presence of an M+2 peak at m/z 187 with an intensity of approximately one-third that of the M+ peak, which is characteristic of the natural isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1). miamioh.edu

The fragmentation pattern provides further structural evidence. Common neutral losses include:

Loss of the nitro group (-NO₂, 46 u)

Loss of the aldehyde group (-CHO, 29 u) or carbon monoxide (-CO, 28 u) libretexts.org

Loss of a chlorine atom (-Cl, 35/37 u) miamioh.edu

Table 4: Predicted Mass Spectrometry Fragments for this compound

| m/z Value | Identity |

|---|---|

| 185/187 | [M]⁺˙ (Molecular Ion) |

| 156/158 | [M - CHO]⁺ |

| 155/157 | [M - NO]⁺ |

| 139 | [M - NO₂]⁺ |

| 125 | [C₇H₄O]⁺ (Loss of Cl and NO) |

| 111 | [C₆H₄Cl]⁺ (Loss of CHO and NO) |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The spectrum is determined by the presence of chromophores—functional groups that absorb light. shu.ac.uk

The UV-Vis spectrum of nitrobenzaldehydes is typically characterized by multiple absorption bands corresponding to different electronic transitions. uni-muenchen.dersc.orgresearchgate.net

n→π* Transitions: A weak absorption band, often found at longer wavelengths (around 350 nm), is attributed to the n→π* transition involving the non-bonding electrons of the oxygen atoms in the aldehyde and nitro groups. uni-muenchen.dersc.orgresearchgate.net

π→π* Transitions: More intense absorption bands appear at shorter wavelengths. A band of intermediate intensity around 300 nm can be assigned to π→π* transitions within the aromatic ring. A very strong absorption band is typically observed around 250 nm, resulting from π→π* transitions that involve the entire conjugated system, including the benzene (B151609) ring and the nitro group. uni-muenchen.dersc.orgresearchgate.net

The presence of the chloro and nitro substituents on the benzaldehyde (B42025) ring can cause shifts in the position and intensity of these absorption maxima (λmax).

Table 5: Typical Electronic Transitions for Nitrobenzaldehydes

| Transition Type | Approximate λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Associated Chromophore |

|---|---|---|---|

| n→π* | ~350 | Weak (~100) | C=O, NO₂ |

| π→π* | ~300 | Medium (~1000) | Aromatic Ring |

| π→π* | ~250 | Strong (~10,000) | Aromatic Ring-NO₂ |

Data based on a comparative study of nitrobenzaldehyde isomers. uni-muenchen.dersc.orgresearchgate.net

X-ray Crystallography for Solid-State Structural Determination

A pertinent example is the structural analysis of (2-nitrobenzyl)glycine, a derivative synthesized from 2-nitrobenzaldehyde. The crystallographic data for this compound sheds light on the solid-state conformation and structural parameters that are likely to be shared across related molecules.

The single-crystal X-ray diffraction study of (2-nitrobenzyl)glycine revealed that it crystallizes in the monoclinic space group P21/c. niscpr.res.inniscpr.res.in The determined unit cell parameters are a = 12.215(8) Å, b = 8.096(5) Å, and c = 10.608(7) Å, with a β angle of 115.324(7)°. niscpr.res.inniscpr.res.in The analysis of the crystal structure confirmed the covalent framework of the molecule. For instance, the N(1)–C(7) bond length was measured to be 1.490(3) Å, which is characteristic of a single bond and confirms the reductive amination. niscpr.res.in Furthermore, the bond angles around the sp3-hybridized nitrogen atom and the sp2-hybridized carbon atoms of the carboxylic acid and nitro groups were determined with high precision, providing a detailed picture of the molecular geometry. niscpr.res.in

Interactive Data Table of Crystallographic Data for (2-nitrobenzyl)glycine

| Parameter | Value |

| Empirical Formula | C9H10N2O4 |

| Formula Weight | 210.19 |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 12.215(8) |

| b (Å) | 8.096(5) |

| c (Å) | 10.608(7) |

| β (°) | 115.324(7) |

| Volume (ų) | 946.3(11) |

| Z | 4 |

This comprehensive structural data is vital for understanding the intermolecular forces, such as hydrogen bonding and crystal packing, which dictate the macroscopic properties of the compound.

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental technique in chemical characterization, providing the percentage composition of elements within a compound. This data is crucial for validating the empirical formula of a synthesized molecule, ensuring it aligns with the expected stoichiometry.

For derivatives of this compound, elemental analysis is a standard procedure to confirm their identity and purity. For instance, in the synthesis of a chiral Schiff base ligand derived from o-nitrobenzaldehyde and (1R,2R)-(-)-1,2-diaminocyclohexane, elemental analysis was employed to verify the composition of the product, C20H20N4O4. The experimentally determined percentages of carbon, hydrogen, and nitrogen showed excellent agreement with the theoretically calculated values, thereby confirming the empirical formula of the derivative.

Interactive Data Table of Elemental Analysis Data for a Schiff base derivative of o-nitrobenzaldehyde

| Element | Calculated (%) | Found (%) |

| Carbon (C) | 63.15 | 63.01 |

| Hydrogen (H) | 5.30 | 5.13 |

| Nitrogen (N) | 14.73 | 14.57 |

The strong correlation between the calculated and experimentally found elemental percentages provides robust evidence for the successful synthesis of the target molecule and is an indispensable part of its comprehensive characterization.

Computational Chemistry and Theoretical Studies of 2 Chloro 6 Nitrobenzaldehyde

Quantum Chemical Calculations

Density Functional Theory (DFT) Studies of Molecular Geometry and Electronic Structure

No specific Density Functional Theory (DFT) studies detailing the optimized molecular geometry and electronic structure of 2-Chloro-6-nitrobenzaldehyde were found in the available literature. Such studies would typically provide data on bond lengths, bond angles, and dihedral angles, offering insight into the molecule's three-dimensional conformation.

HOMO-LUMO Analysis for Reactivity Prediction

There is no available data from Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) analysis for this compound. This type of analysis is crucial for understanding a molecule's kinetic stability and chemical reactivity, with the energy gap between the HOMO and LUMO orbitals serving as a key indicator.

Natural Bond Orbital (NBO) Analysis

Specific Natural Bond Orbital (NBO) analysis for this compound has not been reported. NBO analysis provides a detailed picture of the bonding and electronic delocalization within a molecule, including charge transfer interactions and hyperconjugative effects, which are important for understanding its stability and reactivity.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) maps for this compound are not present in the surveyed literature. MEP mapping is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack.

Molecular Dynamics Simulations

No studies employing molecular dynamics simulations to investigate the dynamic behavior of this compound were identified. These simulations could provide insights into its conformational flexibility and interactions with solvent molecules over time.

Molecular Docking Studies for Ligand-Target Interactions

There is a lack of published molecular docking studies investigating the potential interactions of this compound with specific biological targets. Such studies are instrumental in drug discovery for predicting the binding affinity and mode of interaction between a ligand and a protein's active site.

QSPR/QSAR Modeling for Structure-Activity Relationships

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational methodologies used to correlate the chemical structure of a compound with its biological activity or physicochemical properties. researchgate.net The underlying principle is that variations in the structural or physicochemical features of molecules are responsible for the differences in their biological activities. pharmatutor.org For a compound like this compound, QSAR models can be developed to predict its potential biological effects, such as toxicity, based on calculated molecular descriptors.

While specific QSAR models exclusively developed for this compound are not extensively documented, robust models exist for the broader class of aromatic aldehydes. These models are often used to predict aquatic toxicity, a significant environmental concern. nih.govtandfonline.com For instance, the toxicity of aromatic aldehydes to the ciliate Tetrahymena pyriformis has been successfully modeled using descriptors that encode information about hydrophobicity, electronic properties, and molecular topology. nih.govresearchgate.net

A typical QSAR study involves calculating a variety of molecular descriptors that numerically represent the molecule's structural features. ucsb.edu These descriptors are then used as variables in statistical models, such as Multiple Linear Regression (MLR) or Artificial Neural Networks (ANN), to build a predictive equation. researchgate.net

Key molecular descriptors frequently employed in QSAR studies of aromatic aldehydes include:

Hydrophobicity Descriptors: The octanol/water partition coefficient (log Kow or logP) is a crucial descriptor representing the compound's lipophilicity, which influences its ability to cross biological membranes. nih.govresearchgate.net

Topological Descriptors: These indices, such as molecular connectivity indices (e.g., chi-1), describe the size, shape, and degree of branching in a molecule based on its two-dimensional structure. pharmatutor.orgresearchgate.net

Electronic Descriptors: Quantum chemical calculations are used to determine properties like the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and partial atomic charges. ucsb.edu These describe the molecule's reactivity and ability to engage in electronic interactions.

Quantum Topological Molecular Similarity (QTMS) Descriptors: These advanced descriptors are derived from the electron density distribution and provide detailed information about the molecule's electronic environment. nih.govkean.edu

A study on 77 aromatic aldehydes, including the closely related isomer 2-chloro-5-nitrobenzaldehyde, developed a predictive QSAR model for aquatic toxicity using log Kow, the first-order molecular connectivity index (F1A), and the ionization potential (Ip) as descriptors. researchgate.net The resulting MLR model demonstrated a high correlation (R² = 0.896), indicating that these properties are significant predictors of toxicity for this class of compounds. researchgate.net

Table 1: Common Molecular Descriptors in QSAR Modeling of Aromatic Aldehydes

| Descriptor Type | Example | Description | Relevance |

| Hydrophobicity | log Kow (logP) | Measures the lipophilicity of the molecule. | Influences membrane permeability and bioavailability. nih.govresearchgate.net |

| Topological | Molecular Connectivity Index (chi-1) | Encodes information about molecular size and branching. | Relates molecular structure to physical and biological properties. researchgate.net |

| Electronic | Ionization Potential (Ip) | The minimum energy required to remove an electron. | Indicates the molecule's susceptibility to oxidation and electronic interactions. researchgate.net |

| Electronic | HOMO/LUMO Energies | Energies of the highest occupied and lowest unoccupied molecular orbitals. | Relates to the molecule's ability to donate or accept electrons, influencing reactivity. ucsb.edu |

| Constitutional | Molecular Weight (MW) | The sum of the atomic weights of all atoms in the molecule. | A basic descriptor related to the size of the molecule. ucsb.edu |

| Quantum Chemical | QTMS Descriptors | Based on the topology of the electron density. | Provides a detailed description of the electronic structure for similarity analysis. tandfonline.comkean.edu |

Spectroscopic Simulations and Comparison with Experimental Data

Computational simulations are indispensable for the interpretation of experimental spectra, such as Infrared (IR), Raman, and Ultraviolet-Visible (UV-Vis) spectroscopy. arxiv.org By calculating theoretical spectra and comparing them to experimental results, researchers can achieve a detailed assignment of vibrational modes and electronic transitions. niscpr.res.in

Vibrational Spectroscopy (FT-IR and FT-Raman)

Density Functional Theory (DFT) is a widely used quantum mechanical method for simulating the vibrational spectra of molecules. nih.gov Calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), can predict the harmonic vibrational frequencies, intensities, and Raman activities of a molecule in its ground state. niscpr.res.in

For substituted benzaldehydes, DFT calculations have shown excellent agreement with experimental Fourier Transform Infrared (FT-IR) and FT-Raman spectra. niscpr.res.in Although a dedicated study for this compound is sparse, extensive research on the closely related 2-nitrobenzaldehyde provides a reliable framework for analysis. niscpr.res.inresearchgate.net In these studies, calculated vibrational frequencies are typically scaled by a factor (e.g., 0.961) to correct for anharmonicity and limitations in the theoretical model, leading to a better match with experimental data. nih.gov

Key vibrational modes for this compound that can be assigned through this comparative approach include:

C=O Stretching: The carbonyl group stretching vibration is a characteristic and intense band, typically observed around 1700 cm⁻¹. niscpr.res.in

NO₂ Stretching: The asymmetric and symmetric stretching vibrations of the nitro group are expected in the regions of 1500-1570 cm⁻¹ and 1335-1370 cm⁻¹, respectively.

C-Cl Stretching: The carbon-chlorine stretching frequency is highly dependent on the substitution pattern but generally appears in the 600-800 cm⁻¹ range.

Aromatic C-H and C-C Stretching: These vibrations occur in the ranges of 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹, respectively. mdpi.com

Table 2: Comparison of Experimental and Calculated Vibrational Frequencies for 2-Nitrobenzaldehyde (A proxy for this compound)

| Vibrational Assignment | Experimental FT-IR (cm⁻¹) niscpr.res.in | Experimental FT-Raman (cm⁻¹) niscpr.res.in | Calculated (B3LYP/6-311++G(d,p)) (cm⁻¹) niscpr.res.in |

| C-H stretch (aldehyde) | 2912 | 2912 | 2893 |

| C=O stretch | 1698 | 1701 | 1720 |

| NO₂ asym. stretch | 1533 | 1530 | 1546 |

| NO₂ sym. stretch | 1353 | 1357 | 1351 |

| Ring C-C stretch | 1610 | 1612 | 1601 |

| C-NO₂ stretch | 860 | 865 | 868 |

Note: Calculated values are scaled. This table illustrates the typical agreement found in studies of similar molecules.

Electronic Spectroscopy (UV-Vis)

Time-Dependent Density Functional Theory (TD-DFT) is the standard method for simulating the electronic absorption spectra (UV-Vis) of molecules. researchgate.netacs.org This approach calculates the vertical excitation energies from the ground state to various excited states, along with the corresponding oscillator strengths, which relate to the intensity of the absorption bands. researchgate.net

Studies on nitrobenzaldehyde isomers have used TD-DFT and other high-level methods to assign their UV-Vis spectra. uni-muenchen.deresearchgate.net The spectrum of a molecule like this compound is expected to be characterized by several absorption bands:

n→π* Transitions: These are typically weak absorptions at longer wavelengths (around 350 nm) and arise from the excitation of a non-bonding electron from the oxygen atoms of the nitro or aldehyde groups to an anti-bonding π* orbital. uni-muenchen.deresearchgate.net

π→π* Transitions: These are more intense absorptions occurring at shorter wavelengths. They involve the excitation of electrons from bonding π orbitals to anti-bonding π* orbitals, often involving the benzene (B151609) ring and the nitro group. Strong absorptions for nitrobenzaldehydes are typically observed around 250 nm. uni-muenchen.deresearchgate.net

The solvent environment can influence the position of these absorption bands (solvatochromism), an effect that can also be modeled computationally using methods like the Polarizable Continuum Model (PCM). nih.gov By comparing the calculated absorption maxima (λmax) and oscillator strengths with the experimental spectrum, a definitive assignment of the electronic transitions can be made. qu.edu.qaresearchgate.net

Table 3: Theoretical Electronic Transitions for o-Nitrobenzaldehyde (Illustrative)

| Transition | Excitation Energy (eV) uni-muenchen.de | Wavelength λ (nm) | Oscillator Strength (f) | Description |

| S₀ → S₁ | 3.6 | ~344 | Weak | n→π* (from NO₂ and CHO groups) |

| S₀ → S₂ | 4.2 | ~295 | Intermediate | π→π* (within the aromatic ring) |

| S₀ → S₃/S₄ | 5.0 | ~248 | Strong | π→π* (involving nitro and benzene groups) |

Note: This data is for the related o-nitrobenzaldehyde and serves to illustrate the types of transitions and the typical results obtained from TD-DFT calculations.

Medicinal Chemistry and Biological Activity of 2 Chloro 6 Nitrobenzaldehyde Derivatives

Fluorescent Probe Design for Biological Imaging

Scientific literature available through the conducted searches does not provide specific examples or detailed research findings on the use of 2-chloro-6-nitrobenzaldehyde derivatives for the design of fluorescent probes for biological imaging. General principles of probe design sometimes involve nitroaromatic compounds, where the nitro group's electronic properties are exploited; however, direct applications of this compound in this context are not documented in the provided search results.

Development of Active Pharmaceutical Ingredients (APIs)

This compound has been identified as a key starting material or intermediate in the patented synthesis of several classes of investigational APIs. Its chemical reactivity is leveraged to construct larger, more complex molecules designed to interact with specific biological targets.

Notable examples include its use in the development of pyrazole (B372694) amide derivatives that function as inhibitors of Retinoid-related orphan receptor gamma (RORγ). RORγ is a nuclear receptor that plays a critical role in the differentiation of Th17 cells, which are implicated in the pathology of various autoimmune and inflammatory diseases. nih.gov By inhibiting RORγ, these compounds have the potential to suppress aberrant immune responses.

Furthermore, this benzaldehyde (B42025) derivative is a precursor in the synthesis of benzazepine derivatives that act as Toll-like receptor 8 (TLR8) agonists. TLR8 is a component of the innate immune system, and its activation can stimulate a potent anti-tumor immune response, making TLR8 agonists a promising area of cancer immunotherapy research. umn.edu

Another significant application is in the creation of heteroaryl sulfonamides designed as C-C chemokine receptor 2 (CCR2) antagonists. CCR2 is a key receptor involved in the migration of monocytes to sites of inflammation. nih.govnih.gov Blocking this receptor is a therapeutic strategy for a variety of inflammatory conditions, including atherosclerosis and autoimmune diseases. nih.govresearchgate.net

| API Class | Biological Target | Therapeutic Area | Role of this compound |

|---|---|---|---|

| Pyrazole Amide Derivatives | RORγ (Retinoid-related orphan receptor gamma) | Autoimmune Diseases, Inflammatory Diseases, Cancer | Starting material for multi-step synthesis |

| Benzazepine Derivatives | TLR8 (Toll-like receptor 8) | Cancer Immunotherapy | Intermediate in the synthetic pathway |

| Heteroaryl Sulfonamides | CCR2 (C-C chemokine receptor 2) | Inflammatory Diseases (e.g., Atherosclerosis) | Reactant in the initial steps of synthesis |

Metal Complexes with Biological Activity

The conducted searches did not yield specific studies detailing the synthesis and biological evaluation of metal complexes derived directly from this compound Schiff bases. While the formation of metal complexes from Schiff bases of related compounds (such as 2-nitrobenzaldehyde or 2-chlorobenzaldehyde) is a well-documented field with applications in antimicrobial and anticancer research, specific information on complexes from this compound derivatives is not available in the search results. mdpi.comnih.govsci-hub.box

Future Research Directions and Perspectives for 2 Chloro 6 Nitrobenzaldehyde

Exploration of New Reaction Pathways and Catalytic Systems

The synthetic utility of 2-Chloro-6-nitrobenzaldehyde is intrinsically linked to the development of novel and efficient reaction methodologies. Future research should prioritize the exploration of innovative pathways and the application of advanced catalytic systems to overcome existing limitations.

Key areas of focus include:

Advanced Catalytic Hydrogenation: While the reduction of nitroarenes is a staple transformation, achieving chemoselective reduction of the nitro group in this compound without affecting the aldehyde or the chloro substituent remains a challenge. Research into single-atom catalysts (SACs) and bimetallic nanocluster catalysts could provide exceptional selectivity under mild conditions. researchgate.net For instance, partially oxidized iridium clusters have shown size-dependent selectivity in the hydrogenation of 2-nitrobenzaldehyde, a principle that could be extended to its chloro-substituted analog. researchgate.net

C-H Activation and Functionalization: Direct functionalization of the aromatic C-H bonds offers a more atom-economical synthetic route compared to traditional cross-coupling reactions. Investigating transition-metal catalyzed C-H activation at the positions ortho or para to the existing substituents could lead to the direct introduction of new functional groups, paving the way for rapid diversification of the molecular scaffold.

Multicomponent Reactions (MCRs): Designing novel MCRs that incorporate this compound as a key building block would enable the construction of complex molecular architectures in a single step. This approach is highly efficient for generating libraries of compounds for biological screening.

Photoredox and Electrocatalysis: These emerging fields offer alternative energy inputs for chemical transformations, often enabling unique reactivity not achievable through thermal methods. Exploring light- or electricity-driven reactions could lead to new methods for C-C and C-N bond formation involving this compound.

Table 1: Comparison of Current and Future Catalytic Systems

| Feature | Current Systems (e.g., Pd/C, Raney Ni) | Future Systems (e.g., Single-Atom Catalysts, Nanoclusters) |

|---|---|---|

| Selectivity | Moderate to good; risk of over-reduction or dehalogenation | Potentially very high chemoselectivity for the nitro group |

| Reaction Conditions | Often require high pressure and temperature | Can operate under milder, more energy-efficient conditions |

| Catalyst Loading | Relatively high | Significantly lower, improving cost-effectiveness |

| Recyclability | Moderate; leaching can be an issue | High; often immobilized on supports for easy recovery |

Design and Synthesis of Advanced Derivatives with Enhanced Bioactivity

This compound serves as an excellent starting point for the synthesis of novel bioactive molecules. The presence of three distinct functional handles—aldehyde, chloro, and nitro groups—allows for systematic structural modifications to optimize biological activity.

Future synthetic campaigns should target:

Novel Heterocyclic Scaffolds: The condensation of the aldehyde group with various dinucleophiles is a powerful strategy for building diverse heterocyclic systems. For example, reaction with 5-aminopyrazoles can yield bispyrazolo[3,4-b]pyridines. sigmaaldrich.com Future work could explore reactions with other binucleophiles to create novel fused-ring systems with potential applications as kinase inhibitors or anticancer agents.

Schiff Bases and Hydrazones: Derivatives such as Schiff bases and hydrazones, synthesized from 2-nitrobenzaldehyde, have demonstrated significant antifungal and antitubercular activities. wiserpub.com Similar derivatives of this compound should be synthesized and screened against a broad panel of microbial pathogens and cancer cell lines. The electronic modulation provided by the additional chloro group could enhance potency or alter the spectrum of activity.

Bioisosteric Replacements: Systematically replacing the chloro or nitro groups with other functional groups (e.g., trifluoromethyl, cyano, sulfonyl) can fine-tune the steric and electronic properties of the molecule. This approach is crucial for improving pharmacokinetic profiles (absorption, distribution, metabolism, and excretion) and reducing potential toxicity.

Integration of Computational and Experimental Approaches for Rational Design

The synergy between computational modeling and experimental synthesis is a cornerstone of modern chemical research. Applying these tools to this compound can accelerate the discovery of new reactions and molecules.

Key integrated strategies include:

Reaction Mechanism Elucidation: Using Density Functional Theory (DFT) to model potential reaction pathways can provide deep insights into transition states and activation barriers. This understanding can guide the optimization of reaction conditions (temperature, solvent, catalyst) and predict the feasibility of new transformations.

In Silico Screening and Molecular Docking: For the development of bioactive derivatives, computational tools can predict how newly designed molecules will bind to specific biological targets, such as enzymes or receptors. This allows researchers to prioritize the synthesis of compounds with the highest probability of success, saving time and resources.

Quantitative Structure-Activity Relationship (QSAR): By building mathematical models that correlate the structural features of a series of this compound derivatives with their observed biological activity, researchers can predict the potency of yet-unsynthesized compounds and identify the key molecular properties that drive bioactivity.

Sustainable Synthesis and Green Chemistry Principles for this compound Production

The industrial production of fine chemicals is increasingly scrutinized for its environmental impact. Future research must focus on developing greener and more sustainable synthetic routes to this compound and its precursors.

Priorities in this area are:

Development of Heterogeneous Catalysts: Shifting from homogeneous to recyclable heterogeneous catalysts can significantly reduce waste and simplify product purification. For instance, using solid acid resins for acetalization reactions, a protection strategy for the aldehyde group, allows for easy catalyst recovery and reuse over multiple cycles. psu.eduresearchgate.net

Alternative Solvents and Reaction Conditions: Exploring the use of benign solvents like water, supercritical CO₂, or bio-based solvents can drastically reduce the environmental footprint of the synthesis. Furthermore, employing energy-efficient techniques such as microwave-assisted or flow chemistry can shorten reaction times and improve yields. researchgate.net

One-Pot Syntheses: Designing synthetic sequences where multiple steps are performed in a single reaction vessel without isolating intermediates minimizes solvent usage, waste generation, and energy consumption. A highly selective one-pot synthesis of 2-nitrobenzaldehyde from 2-nitrotoluene has been described, and similar strategies could be adapted for this compound. chem-soc.si

Table 2: Comparison of Traditional vs. Green Synthetic Approaches

| Principle | Traditional Approach | Green Chemistry Approach |

|---|---|---|

| Catalyst | Homogeneous acids/bases (e.g., HCl, NaOCH₃) | Recyclable heterogeneous catalysts (e.g., solid acid resins) psu.eduresearchgate.net |

| Solvents | Volatile organic compounds (VOCs) | Water, supercritical fluids, bio-solvents |

| Energy Input | Conventional heating (oil baths, heating mantles) | Microwave irradiation, ultrasound, flow reactors |

| Process | Multi-step with intermediate isolation | One-pot or tandem reactions chem-soc.si |

| Atom Economy | Often lower due to use of protecting groups and stoichiometric reagents | Higher, through C-H activation and catalytic cycles |

Broadening the Scope of Applications in Emerging Technologies

While the primary focus has been on its role as a synthetic intermediate for pharmaceuticals and agrochemicals, the unique electronic properties of this compound and its derivatives suggest potential applications in materials science and other emerging fields.

Future research could explore:

Organic Electronics: The electron-withdrawing nature of the nitro and chloro groups makes this scaffold a candidate for incorporation into n-type organic semiconductor materials. Derivatives could be designed for use in organic field-effect transistors (OFETs) or as electron-transporting layers in organic light-emitting diodes (OLEDs).

Chemical Sensors: The reactivity of the aldehyde and the electronic character of the nitro group can be harnessed to design chemosensors. Derivatives could be synthesized to selectively bind to and signal the presence of specific analytes (e.g., metal ions, anions, or biologically relevant molecules) through colorimetric or fluorescent changes.

Advanced Polymers and Materials: Incorporating the this compound unit into polymer backbones or as a pendant group could create materials with tailored properties, such as high thermal stability, specific optical characteristics, or enhanced performance as corrosion inhibitors. researchgate.net The reactivity of the aldehyde allows for its integration into various polymer structures. wiserpub.com

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Chloro-6-nitrobenzaldehyde, and what reaction conditions are critical for optimizing yield?

- Methodology :

- Nitration of Chlorobenzaldehyde Derivatives : Direct nitration of 2-chlorobenzaldehyde using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to prevent over-nitration. The nitro group typically directs to the para position relative to the chloro substituent, but steric and electronic factors may influence regioselectivity .

- Oxidation Pathways : Oxidation of 2-chloro-6-nitrotoluene derivatives (e.g., using KMnO₄ in acidic or basic media) to yield the aldehyde. Temperature control (60–80°C) and solvent choice (e.g., aqueous acetone) are critical to avoid side reactions like decarboxylation .

- Critical Parameters : Monitor reaction progress via TLC or HPLC. Purify via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate eluent) .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing the purity and structure of this compound?

- Analytical Techniques :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution pattern (e.g., aromatic protons adjacent to nitro and chloro groups show distinct deshielding; aldehyde proton at ~10 ppm) .

- IR Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretch), ~1530–1350 cm⁻¹ (asymmetric/symmetric NO₂ stretches), and ~750 cm⁻¹ (C-Cl) .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98% as per industrial standards) .

- Mass Spectrometry : ESI-MS or EI-MS to confirm molecular ion [M]⁺ at m/z 185.56 (C₇H₄ClNO₃) .

Advanced Research Questions

Q. How can density-functional theory (DFT) be applied to predict the reactivity and electronic properties of this compound in substitution reactions?

- Computational Strategy :

- Functional Selection : Use hybrid functionals like B3LYP (combining exact exchange and gradient corrections) to model electronic effects. Basis sets such as 6-311G(d,p) are recommended for accuracy .

- Reactivity Analysis : Calculate Fukui indices or electrostatic potential maps to identify electrophilic/nucleophilic sites. The nitro group strongly deactivates the ring, directing substituents to meta positions relative to itself, while the chloro group exerts a weaker deactivating effect .

- Transition-State Modeling : Locate transition states for nucleophilic aromatic substitution (e.g., using hydroxide or amines) to predict regioselectivity and activation barriers .

Q. What strategies are recommended for resolving contradictions in reported reaction outcomes involving this compound, such as divergent regioselectivity in nucleophilic aromatic substitution?

- Contradiction Analysis :

- Control Experiments : Replicate conditions from conflicting studies while varying solvents (polar vs. nonpolar), temperatures, and catalysts (e.g., Cu(I) for Ullmann-type couplings).

- Isotopic Labeling : Use ¹⁵N-labeled nitro groups to track mechanistic pathways via NMR or MS.

- Computational Validation : Compare DFT-predicted activation energies for competing pathways with experimental yields .

Q. How do the electron-withdrawing effects of nitro and chloro substituents influence the aldehyde’s participation in condensation or cyclization reactions?

- Mechanistic Insights :

- Electronic Effects : The nitro group (-I, -M) significantly reduces electron density at the ortho/para positions, making the aldehyde more electrophilic. This enhances reactivity in condensations (e.g., Knoevenagel) but may hinder nucleophilic aromatic substitution unless strong directing groups (e.g., -NH₂) are introduced .

- Steric Considerations : Steric hindrance between the nitro (position 6) and chloro (position 2) groups can limit access to the aldehyde in bulkier reagents. Use kinetic studies to differentiate electronic vs. steric contributions .

Safety and Handling

Q. What precautions are essential for safely handling this compound in laboratory settings?

- Risk Mitigation :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation (H335) .

- Storage : Store in airtight containers at -20°C (short-term) or -80°C (long-term). Avoid exposure to moisture to prevent hydrolysis .

- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste. Do not rinse into drains .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.